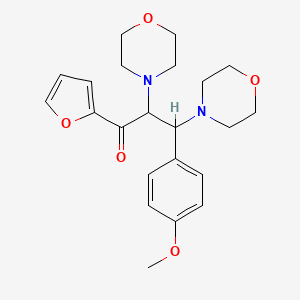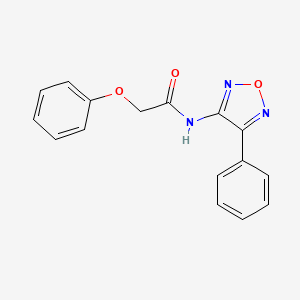![molecular formula C19H16N4S B12146039 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12146039.png)
4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable naphthalen-1-ylmethyl halide reacts with the triazole intermediate.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through a cyclization reaction involving the triazole intermediate and a suitable pyridine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Studies: It can be used as a probe to study the interactions of triazole-containing compounds with biological systems.
Industrial Applications: The compound may find use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalen-1-ylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
- 1-methyl-4-(naphthalen-1-ylmethyl)piperazine
- 2-methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to its specific combination of a triazole ring, a naphthalen-1-ylmethyl group, and a pyridine ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C19H16N4S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H16N4S/c1-23-18(15-9-11-20-12-10-15)21-22-19(23)24-13-16-7-4-6-14-5-2-3-8-17(14)16/h2-12H,13H2,1H3 |
InChI 键 |
DOFGRECYQQUCAM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-3,6,6-trimethyl-N-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B12145965.png)
![N-phenyl-4-[N-(prop-2-en-1-yl)3-(trifluoromethyl)benzamido]-1-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B12145968.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12145970.png)
![5-[3-(Methylethoxy)phenyl]-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine](/img/structure/B12145976.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(thiophen-2-yl)formamido]acetamide](/img/structure/B12145997.png)
![2-methoxy-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12145998.png)


![1-(4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12146013.png)

![5-(4-Ethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-mo rpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12146019.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12146026.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12146035.png)
